molecular formula C14H20N2O2 B3179669 Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate CAS No. 1932063-48-3

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate

Cat. No. B3179669
CAS RN: 1932063-48-3
M. Wt: 248.32 g/mol
InChI Key: NFWZARAFTINKJK-UHFFFAOYSA-N
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Description

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, also known as BAC, is an organic compound that is used for a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. BAC is used as a reagent for the synthesis of various organic compounds, as a catalyst for chemical reactions, and as an activator for enzymes. BAC has also been used in the study of biochemical and physiological effects, and in the development of new drugs and therapies.

Scientific Research Applications

1. Stereospecific Coupling in Organic Chemistry

Benzyl carbamates, including benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, are utilized in stereospecific coupling with arylboronic esters. This process, developed in organic chemistry, enables the selective inversion or retention at the electrophilic carbon, significantly influencing the stereochemistry of the resulting products. The choice of ligand, such as tricyclohexylphosphine or an N-heterocyclic carbene, dictates whether the product will retain or invert its configuration (Harris et al., 2013).

2. Mechanochemical Synthesis of Carbamates

Benzyl carbamates are synthesized using mechanochemistry, an eco-friendly approach. This technique enhances the reactivity of alcohols and carbamoyl-imidazole intermediates under mild conditions, making it a sustainable method for producing carbamates like this compound (Lanzillotto et al., 2015).

3. Enantioselective Synthesis in Medicinal Chemistry

In medicinal chemistry, the enantioselective synthesis of benzyl carbamates is critical. For instance, benzyl ((1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is synthesized as an intermediate for potent CCR2 antagonists, indicating its relevance in drug development (Campbell et al., 2009).

properties

IUPAC Name

benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWZARAFTINKJK-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856391
Record name Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261225-45-9
Record name Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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